Cas no 5327-32-2 (2-Acetylamino-4-methylpyridine)
2-Acetylamino-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Acetamido-4-picoline
- 2-Acetylamino-4-methylpyridine
- N-(4-Methyl-2-pyridyl)acetamide
- N-(4-Methylpyridin-2-yl)acetamide
- <i>N<
- 2-Acetamido-4-methylpyridine
- N-(4-Methyl-pyridine-2-yl)-acetamide
- N-(4-methyl-2-pyridinyl)acetamide
- N-(4-methyl-pyridin-2-yl)-acetamide
- NSC3314
- 4-Picoline, 2-acetamido-
- 4-methyl-2-acetylaminopyridine
- N-(4-Methylpyrdn-2-yl)acetam
- AKOS003865636
- SB52481
- M2787
- F16668
- FT-0678106
- DTXSID50277644
- SCHEMBL91475
- NSC-3314
- J-523071
- NSC 3314
- AC-907/25004803
- A829490
- 5327-32-2
- QGZHGSGLCZEGHA-UHFFFAOYSA-N
- 2-(Acetylamino)-4-Methylpyridine
- SCHEMBL13922930
- AMY33284
- AC-15014
- MFCD00234432
- ACETAMIDE, N-(4-METHYL-2-PYRIDINYL)-
- N-(4-Methylpyridin-2-yl)acetamide, AldrichCPR
- AB05238
- PS-5449
- SY050700
- 2-(1-METHYLENE-3-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOICACID
- N-(4-Methylpyrdn-2-yl)acetamde
- DB-002418
-
- MDL: MFCD00234432
- Inchi: 1S/C8H10N2O/c1-6-3-4-9-8(5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
- InChI Key: QGZHGSGLCZEGHA-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=C(C)C=CN=1
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 0.7
Experimental Properties
- Density: 1.137
- Melting Point: 102.0 to 106.0 deg-C
- Boiling Point: 343.1 °C at 760 mmHg
- Flash Point: 161.3 °C
- Refractive Index: 1.572
- PSA: 41.99000
- LogP: 1.42140
2-Acetylamino-4-methylpyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Keep cold
- HazardClass:IRRITANT
2-Acetylamino-4-methylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Acetylamino-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A168500-5g |
2-Acetylamino-4-methylpyridine |
5327-32-2 | 5g |
$ 75.00 | 2023-04-19 | ||
| TRC | A168500-25g |
2-Acetylamino-4-methylpyridine |
5327-32-2 | 25g |
$ 201.00 | 2023-04-19 | ||
| TRC | A168500-100g |
2-Acetylamino-4-methylpyridine |
5327-32-2 | 100g |
$ 626.00 | 2023-04-19 | ||
| Fluorochem | 032647-5g |
N-(4-Methyl-pyridin-2-yl)-acetamide |
5327-32-2 | 97% | 5g |
£38.00 | 2022-02-28 | |
| Fluorochem | 032647-25g |
N-(4-Methyl-pyridin-2-yl)-acetamide |
5327-32-2 | 97% | 25g |
£118.00 | 2022-02-28 | |
| Fluorochem | 032647-1g |
N-(4-Methyl-pyridin-2-yl)-acetamide |
5327-32-2 | 97% | 1g |
£15.00 | 2022-02-28 | |
| Apollo Scientific | OR5569-5g |
2-Acetylamino-4-methylpyridine |
5327-32-2 | 98% | 5g |
£84.00 | 2025-02-20 | |
| Apollo Scientific | OR5569-25g |
2-Acetylamino-4-methylpyridine |
5327-32-2 | 98% | 25g |
£179.00 | 2025-02-20 | |
| Apollo Scientific | OR5569-100g |
2-Acetylamino-4-methylpyridine |
5327-32-2 | 98% | 100g |
£545.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N39550-1g |
2-Acetamido-4-picoline |
5327-32-2 | 1g |
¥388.0 | 2021-09-08 |
2-Acetylamino-4-methylpyridine Suppliers
2-Acetylamino-4-methylpyridine Related Literature
-
Yibiao Li,Shuo Huang,Jiaming Li,Jian Li,Xiaoliang Ji,Jiasheng Liu,Lu Chen,Shiyong Peng,Kun Zhang Org. Biomol. Chem. 2020 18 9292
Additional information on 2-Acetylamino-4-methylpyridine
Introduction to 2-Acetylamino-4-methylpyridine (CAS No. 5327-32-2)
2-Acetylamino-4-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 5327-32-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in drug development. The structural motif of 2-Acetylamino-4-methylpyridine features both an acetylamino group and a methyl substituent, which contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The acetylamino functional group at the 2-position of the pyridine ring introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. This feature is particularly advantageous in drug design, where molecular solubility and binding affinity are critical factors. Additionally, the methyl group at the 4-position provides steric hindrance and influences the electronic distribution of the ring, further modulating its reactivity and biological activity. These structural features make 2-Acetylamino-4-methylpyridine a versatile scaffold for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-Acetylamino-4-methylpyridine and its derivatives. Researchers have leveraged its structural framework to design compounds with targeted biological activities. For instance, studies have demonstrated that derivatives of this compound exhibit promising properties as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The acetylamino group serves as a key pharmacophore, enabling specific interactions with target enzymes while maintaining favorable pharmacokinetic profiles.
Moreover, the methylpyridine core has been investigated for its role in modulating neurotransmitter systems, making it relevant in the development of drugs for neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique combination of functional groups in 2-Acetylamino-4-methylpyridine allows for fine-tuning of its biological effects by introducing additional substituents or modifying existing ones. This flexibility has led to several patents and ongoing clinical trials exploring its therapeutic applications.
The synthesis of 2-Acetylamino-4-methylpyridine (CAS No. 5327-32-2) involves multi-step organic reactions that highlight the compound's synthetic utility. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations to introduce the acetylamino and methyl groups. These synthetic strategies not only provide access to 2-Acetylamino-4-methylpyridine but also offer insights into developing related compounds with tailored properties. The availability of high-purity 2-Acetylamino-4-methylpyridine from reputable suppliers ensures that researchers can conduct experiments with confidence, leading to more reliable and reproducible results.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-Acetylamino-4-methylpyridine and biological targets. These studies help predict binding affinities, identify key interaction sites, and optimize lead compounds for drug development. The integration of experimental data with computational methods has accelerated the discovery process, allowing researchers to prioritize promising candidates more efficiently.
The role of 2-Acetylamino-4-methylpyridine in drug development extends beyond kinase inhibitors and neurotransmitter modulators. Emerging research suggests potential applications in antiviral therapy, where modified pyridine derivatives have shown efficacy against various viral pathogens. The ability of 2-Acetylamino-4-methylpyridine to serve as a building block for such diverse therapeutic agents underscores its importance in modern medicinal chemistry.
In conclusion, 2-Acetylamino-4-methylpyridine (CAS No. 5327-32-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its synthetic accessibility, make it an invaluable tool for medicinal chemists exploring new therapeutic avenues. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain at the forefront of pharmaceutical innovation.
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